molecular formula C9H16O B14537218 2-Methyloct-1-EN-3-one CAS No. 62055-65-6

2-Methyloct-1-EN-3-one

Cat. No.: B14537218
CAS No.: 62055-65-6
M. Wt: 140.22 g/mol
InChI Key: BQJMIUVBCXHAHY-UHFFFAOYSA-N
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Description

2-Methyloct-1-EN-3-one is an organic compound with the molecular formula C9H16O It is a ketone with a double bond located at the first carbon atom and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloct-1-EN-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 2-methyl-1-octanal with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. The process involves the catalytic hydrogenation of 2-methyl-1-octyne in the presence of a palladium catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyloct-1-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methyloctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with hydrogen gas in the presence of a nickel catalyst yields 2-methyloctan-3-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with nickel (Ni) or palladium (Pd) catalysts.

    Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 2-Methyloctanoic acid.

    Reduction: 2-Methyloctan-3-ol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Methyloct-1-EN-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyloct-1-EN-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloct-1-EN-3-yne: Similar structure but with a triple bond instead of a double bond.

    2-Methyloct-1-EN-3-ol: Similar structure but with a hydroxyl group instead of a ketone.

    Oct-1-en-3-one: Similar structure but without the methyl group at the second carbon atom.

Uniqueness

2-Methyloct-1-EN-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

62055-65-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-methyloct-1-en-3-one

InChI

InChI=1S/C9H16O/c1-4-5-6-7-9(10)8(2)3/h2,4-7H2,1,3H3

InChI Key

BQJMIUVBCXHAHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(=C)C

Origin of Product

United States

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